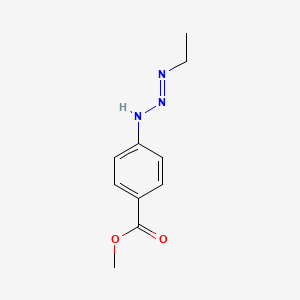![molecular formula C18H13NO2 B14434822 Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- CAS No. 75510-87-1](/img/structure/B14434822.png)
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a 4-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .
Industrial Production Methods
While specific industrial production methods for naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols.
Scientific Research Applications
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its use in organic electronics and photonics due to its unique electronic properties.
Biological Studies: It serves as a probe in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-naphtho[1,2-d][1,3]oxazole
- 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d][1,3]oxazole
- 2-(4-N,N-diphenylaminophenyl)naphtho[1,2-d][1,3]oxazole
Uniqueness
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
75510-87-1 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C18H13NO2/c1-20-14-9-6-13(7-10-14)18-19-17-15-5-3-2-4-12(15)8-11-16(17)21-18/h2-11H,1H3 |
InChI Key |
DRMPFZWJXUXODJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


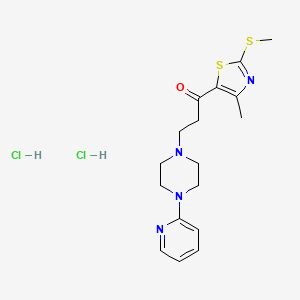

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
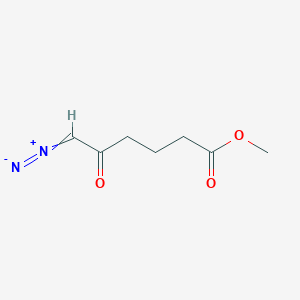
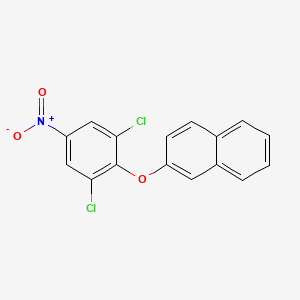
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
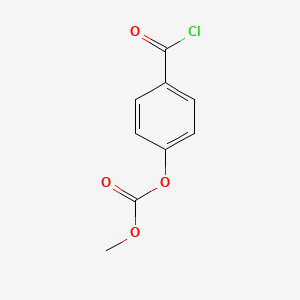

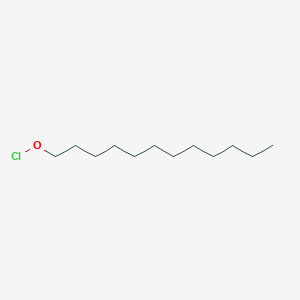
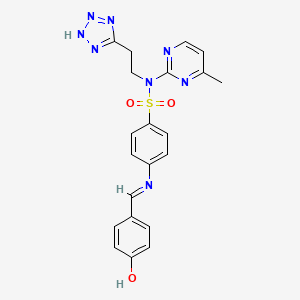
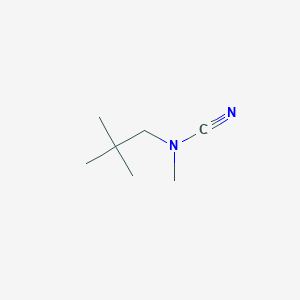
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
